molecular formula C12H15N3OS B362727 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol CAS No. 301860-04-8

3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol

Cat. No.: B362727
CAS No.: 301860-04-8
M. Wt: 249.33g/mol
InChI Key: YJTIAUICMDOTEH-UHFFFAOYSA-N
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Description

3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol is a complex organic compound that features a unique structure combining a cyclopenta-thieno-pyrimidine core with an amino-propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or dimethylformamide dimethylacetal . The resulting intermediate is then subjected to further reactions to introduce the amino-propanol side chain.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets. It can form hydrogen bonds and aromatic interactions with amino acid residues in proteins, influencing their activity . This compound may also modulate signaling pathways by binding to enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol apart is its specific combination of a cyclopenta-thieno-pyrimidine core with an amino-propanol side chain, which imparts unique chemical and biological properties. This structure allows for versatile chemical modifications and potential therapeutic applications.

Biological Activity

3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol is a compound of significant interest due to its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3OS. The compound features a cyclopentathieno-pyrimidine structure that contributes to its unique biological properties.

Key Properties:

  • Molecular Weight: 239.33 g/mol
  • CAS Number: 1581243
  • PubChem CID: 1581243

Antitumor Activity

Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit substantial antitumor activity. In particular, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Study Findings: A series of synthesized thieno[2,3-d]pyrimidine derivatives demonstrated cytotoxic effects against MDA-MB-231 breast cancer cells with IC50 values ranging from 27.6 μM to over 50 μM depending on the substituents on the phenyl ring .
CompoundIC50 (μM)Cell Line
Compound l27.6MDA-MB-231
Compound m29.3MDA-MB-231

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi through mechanisms that likely involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

The proposed mechanism for the biological activity of thieno[2,3-d]pyrimidines involves inhibition of specific enzymes such as GSK-3 (Glycogen Synthase Kinase 3). The inhibition of GSK-3 has implications in cancer therapy due to its role in cell proliferation and survival pathways.

Case Studies and Research Findings

  • In Vitro Studies : A study published in PMC evaluated the effects of thieno[2,3-d]pyrimidine derivatives on the viability of Plasmodium falciparum, indicating a significant reduction in parasite viability at concentrations as low as 3 µM .
  • Selectivity Index : The selectivity index (SI) for these compounds was calculated based on their cytotoxicity against HEK293T cells compared to their antiplasmodial activity. Most compounds exhibited a high SI value, suggesting favorable therapeutic profiles .

Properties

IUPAC Name

3-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c16-6-2-5-13-11-10-8-3-1-4-9(8)17-12(10)15-7-14-11/h7,16H,1-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTIAUICMDOTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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